5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one
Overview
Description
5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a chlorophenyl group and an ethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chlorophenyl group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the ethoxyphenylamino group: This could be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexene ring or the ethoxy group.
Reduction: Reduction reactions might target the carbonyl group or the aromatic rings.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if the compound is being studied as a drug candidate, its mechanism might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-3-aminocyclohex-2-en-1-one: Similar structure but lacks the ethoxy group.
5-(3-Chlorophenyl)-3-[(2-methoxyphenyl)amino]cyclohex-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 5-(3-Chlorophenyl)-3-[(2-ethoxyphenyl)amino]cyclohex-2-en-1-one might confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Properties
IUPAC Name |
5-(3-chlorophenyl)-3-(2-ethoxyanilino)cyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-2-24-20-9-4-3-8-19(20)22-17-11-15(12-18(23)13-17)14-6-5-7-16(21)10-14/h3-10,13,15,22H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZINGECUXKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=O)CC(C2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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